Brilliant Blue R
Overview
Description
Brilliant Blue R, also known as Coomassie this compound, is a synthetic dye commonly used in various scientific applications. It is a disulfonated triphenylmethane compound known for its intense blue color. This dye is widely utilized for staining proteins in polyacrylamide gels, making it an essential tool in protein chemistry and molecular biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Brilliant Blue R is synthesized through a series of chemical reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids and controlled temperatures to ensure the proper formation of the dye .
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The dye is then purified through filtration and crystallization processes to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Brilliant Blue R undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the dye’s structure, affecting its color and binding properties.
Substitution: Substitution reactions can occur at the amino or sulfonic acid groups, leading to modified derivatives of the dye.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can result in leuco forms of the dye .
Scientific Research Applications
Brilliant Blue R has a wide range of scientific research applications, including:
Chemistry: Used as a staining agent for visualizing proteins in gel electrophoresis.
Biology: Employed in protein assays to quantify protein concentration.
Medicine: Utilized in histological staining to highlight specific tissues or cells.
Industry: Applied in the textile industry for dyeing fabrics and in environmental studies for tracking dye degradation
Mechanism of Action
The mechanism by which Brilliant Blue R exerts its effects involves binding to proteins through ionic interactions and Van der Waals forces. The dye binds to basic amino acids such as arginine, lysine, and histidine, forming a stable protein-dye complex. This binding stabilizes the negatively charged anionic form of the dye, producing the characteristic blue color even under acidic conditions .
Comparison with Similar Compounds
Coomassie Brilliant Blue G: Similar to Brilliant Blue R but with two additional methyl groups, giving it a greenish tint.
Remazol this compound: An anthraquinone dye used in textile industries.
Brilliant Blue FCF: A synthetic dye used in food and cosmetics .
Uniqueness: this compound is unique due to its high sensitivity and specificity for protein staining. It provides clear and distinct bands in gel electrophoresis, making it a preferred choice for protein visualization. Its ability to form stable complexes with proteins under acidic conditions further enhances its utility in various scientific applications .
Properties
CAS No. |
6104-59-2 |
---|---|
Molecular Formula |
C45H45N3NaO7S2 |
Molecular Weight |
827.0 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C45H45N3O7S2.Na/c1-4-47(31-33-9-7-11-43(29-33)56(49,50)51)40-23-15-36(16-24-40)45(35-13-19-38(20-14-35)46-39-21-27-42(28-22-39)55-6-3)37-17-25-41(26-18-37)48(5-2)32-34-10-8-12-44(30-34)57(52,53)54;/h7-30H,4-6,31-32H2,1-3H3,(H2,49,50,51,52,53,54); |
InChI Key |
JBOQDMLEGVLYIP-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
6104-59-2 |
physical_description |
Blue crystals; [MSDSonline] |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CBBR; Coomassie Brilliant Blue R; Coomassie Brilliant Blue R250; Brilliant Blue R; Acid Blue 83; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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